[1,2,4]Triazolo[1,5-a]pyrazin-5-amine

Adenosine A2A receptor Parkinson's disease GPCR antagonism

[1,2,4]Triazolo[1,5-a]pyrazin-5-amine (CAS 55366-15-9) is a nitrogen-rich fused heterocyclic scaffold (molecular formula C5H5N5; molecular weight 135.13). This compound serves as a versatile core structure in medicinal chemistry, distinguished from isomeric scaffolds such as [1,2,4]triazolo[1,5-c]pyrimidine by its unique ring fusion geometry, which confers differential target binding profiles and selectivity patterns in adenosine A2A receptor antagonism and kinase inhibition programs.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 55366-15-9
Cat. No. B3144563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrazin-5-amine
CAS55366-15-9
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)C=N1)N
InChIInChI=1S/C5H5N5/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H,6H2
InChIKeyGBVBMQDIQKIFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyrazin-5-amine CAS 55366-15-9: Core Scaffold Procurement Guide for Kinase and GPCR Drug Discovery


[1,2,4]Triazolo[1,5-a]pyrazin-5-amine (CAS 55366-15-9) is a nitrogen-rich fused heterocyclic scaffold (molecular formula C5H5N5; molecular weight 135.13) . This compound serves as a versatile core structure in medicinal chemistry, distinguished from isomeric scaffolds such as [1,2,4]triazolo[1,5-c]pyrimidine by its unique ring fusion geometry, which confers differential target binding profiles and selectivity patterns in adenosine A2A receptor antagonism and kinase inhibition programs [1].

Why Generic [1,2,4]Triazolo[1,5-a]pyrazin-5-amine Substitution Risks Invalidating SAR and Selectivity Data


Isomeric heterocyclic cores such as [1,2,4]triazolo[1,5-c]pyrimidine and [1,2,4]triazolo[4,3-a]pyrazine are not functionally interchangeable with the [1,2,4]triazolo[1,5-a]pyrazine scaffold. Ring fusion geometry dictates the spatial orientation of substituents, directly altering binding pocket complementarity and selectivity profiles [1]. Substituting an alternative triazolopyrazine isomer or a generic triazolopyrimidine core without experimental validation introduces uncharacterized variables in target affinity, off-target liability, and in vivo pharmacology [2]. The evidence below quantifies these differential effects across adenosine receptor antagonism, phosphodiesterase inhibition, and antifungal activity.

[1,2,4]Triazolo[1,5-a]pyrazin-5-amine: Quantitative Differentiation Evidence Against Comparators


Adenosine A2A Receptor Antagonism: Triazolopyrazine Core Enables Orally Active In Vivo Efficacy vs. Triazolopyrimidine Isomers

The [1,2,4]triazolo[1,5-a]pyrazine core is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core found in known A2A antagonists. Replacement of the triazolopyrimidine core with the triazolopyrazine core has been shown to improve target affinity, selectivity, and in vivo activity [1]. A derivative containing the [1,2,4]triazolo[1,5-a]pyrazine core (Compound 12) demonstrated oral activity at 3 mg/kg in both a mouse catalepsy model and a 6-hydroxydopamine-lesioned rat model of Parkinson's disease [2]. This represents a validated in vivo pharmacology benchmark for derivatives built on this scaffold.

Adenosine A2A receptor Parkinson's disease GPCR antagonism in vivo efficacy oral bioavailability

Phosphodiesterase (PDE) Inhibition: Patent-Validated CNS and Metabolic Disease Utility

Substituted [1,2,4]triazolo[1,5-a]pyrazine compounds are claimed as phosphodiesterase inhibitors in U.S. Patent 9,994,590, with demonstrated utility for treating central nervous system disorders (including schizophrenia, cognitive impairment) and metabolic diseases [1]. The patent establishes this scaffold as a privileged chemotype for PDE target engagement, differentiating it from triazolopyrimidine and imidazopyrazine cores that have distinct PDE isoform selectivity profiles [2].

Phosphodiesterase inhibitor CNS disorders metabolic disease schizophrenia cognitive impairment

Antifungal Activity: Triazolopyrazine Scaffold Maintains Potency Against Fluconazole-Resistant Candida Isolates

A 5-(3-fluorophenyl)-substituted [1,2,4]triazolo[1,5-a]pyrazin-2-amine derivative demonstrated activity against fluconazole-resistant Candida isolates with minimum inhibitory concentration (MIC) values ranging from 2.0 to 16.0 μg/mL . Structure-activity relationship studies indicate that the triazolopyrazine scaffold provides enhanced selectivity for fungal CYP51 relative to alternative azole scaffolds . Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nuclei were identified as preferable to four other fused-heterocycle nuclei investigated (including tetrahydro-thiazolo[5,4-c]pyridine) for achieving potent in vitro activity, broad antifungal spectrum, and improved water solubility [1].

Antifungal CYP51 azole resistance Candida fluconazole-resistant

Kinase Inhibitor Scaffold: Validated Utility Across JAK, Tyk2, and Syk Inhibition Programs

The [1,2,4]triazolo[1,5-a]pyrazine core is established as a privileged scaffold for kinase inhibitor development. Substituted derivatives are claimed as spleen tyrosine kinase (Syk) inhibitors in U.S. Patent Application 20230203042 [1]. The scaffold has demonstrated utility in developing JAK kinase inhibitors for autoimmune disease treatment, with research groups employing it in structure-activity relationship studies to optimize binding affinity and selectivity . A distinct triazolopyrazine derivative has been characterized as a highly selective Tyk2-specific inhibitor, designed to avoid hematopoietic inhibition (JAK2-related) and impaired interferon responses (JAK1-related) [2].

Kinase inhibitor JAK Tyk2 Syk autoimmune disease inflammation

Procurement-Relevant Application Scenarios for [1,2,4]Triazolo[1,5-a]pyrazin-5-amine and Derivatives


CNS Drug Discovery: Adenosine A2A Receptor Antagonist Programs for Parkinson's Disease

This scaffold is directly applicable for medicinal chemistry teams pursuing adenosine A2A receptor antagonists targeting Parkinson's disease. The core has demonstrated oral bioavailability and in vivo efficacy at 3 mg/kg in both mouse catalepsy and 6-OHDA-lesioned rat models, providing a validated starting point for lead optimization [1]. Procurement supports SAR exploration around alkyne and piperazine substituents to optimize potency and brain penetration.

Antifungal Drug Development: Next-Generation Azoles Targeting Fluconazole-Resistant Candida

Derivatives of this scaffold maintain antifungal activity against fluconazole-resistant Candida isolates with MIC values of 2.0–16.0 μg/mL . The tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus was preferred over four alternative fused-heterocycle cores for achieving potent activity, broad spectrum, and improved water solubility [2]. Procurement supports programs addressing clinical azole resistance.

Kinase Inhibitor Lead Generation: JAK, Tyk2, and Syk Programs for Autoimmune and Inflammatory Diseases

The [1,2,4]triazolo[1,5-a]pyrazine core is patent-validated for Syk inhibition and has demonstrated utility in developing JAK and Tyk2-selective inhibitors for autoimmune and inflammatory disease applications [3]. Procurement of this core intermediate enables parallel SAR exploration across multiple kinase targets with a single scaffold, reducing supply chain complexity and accelerating hit-to-lead timelines.

CNS and Metabolic Disease Programs: Phosphodiesterase (PDE) Inhibitor Development

Substituted [1,2,4]triazolo[1,5-a]pyrazines are claimed as phosphodiesterase inhibitors with demonstrated utility in CNS disorders (including schizophrenia and cognitive impairment) and metabolic diseases [4]. This patent validation reduces intellectual property risk for organizations pursuing PDE-targeted therapeutics and provides a framework for developing novel, patentable derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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